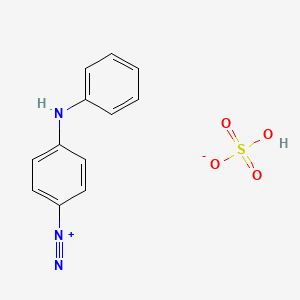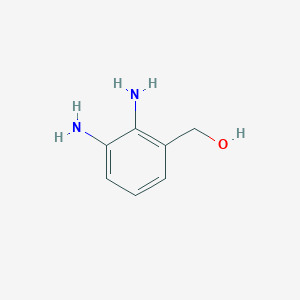
(2,3-二氨基苯基)甲醇
描述
“(2,3-Diaminophenyl)methanol” is a chemical compound with the molecular formula C7H10N2O . It has a molecular weight of 138.17 .
Molecular Structure Analysis
The molecular structure of “(2,3-Diaminophenyl)methanol” consists of a benzene ring with two amino groups (NH2) and a methanol group (CH2OH) attached .
Physical And Chemical Properties Analysis
“(2,3-Diaminophenyl)methanol” is a compound with a molecular weight of 138.17 . It is recommended to be stored at a temperature between 2-8°C .
科学研究应用
Medicine: Diagnostic Imaging Agents
(2,3-Diaminophenyl)methanol can be used in the synthesis of contrast agents for diagnostic imaging. Its amine groups can chelate metal ions, which are essential for enhancing the contrast in MRI scans .
Material Science: Polymer Synthesis
This compound serves as a monomer in the production of polymers with specific functionalities. The presence of two amine groups allows for cross-linking, which is crucial in creating strong, durable plastics and resins .
Environmental Science: CO2 Capture
Research has explored the use of amine-functionalized compounds like (2,3-Diaminophenyl)methanol in capturing carbon dioxide from industrial emissions, contributing to greenhouse gas reduction efforts .
Analytical Chemistry: Chromatography
In analytical chemistry, (2,3-Diaminophenyl)methanol can be utilized to modify chromatographic stationary phases, improving the separation of complex mixtures by enhancing selectivity towards certain analytes .
Biochemistry: Enzyme Inhibition Studies
The compound’s structure allows it to interact with enzymes, making it a valuable tool in studying enzyme inhibition, which is fundamental in understanding metabolic pathways and developing new drugs .
Pharmacology: Drug Development
(2,3-Diaminophenyl)methanol is a potential precursor in the synthesis of pharmaceuticals. Its structure can be incorporated into larger drug molecules, contributing to the pharmacokinetic properties of new therapeutic agents .
Organic Chemistry: Synthetic Intermediate
It acts as an intermediate in organic synthesis, particularly in the construction of complex molecules. Its reactive amine groups make it a versatile building block for multi-step synthetic routes .
Industrial Processes: Catalyst Design
In industrial processes, such as the production of methanol, (2,3-Diaminophenyl)methanol derivatives can be used to design catalysts that facilitate reactions under milder conditions, increasing efficiency and reducing energy consumption .
属性
IUPAC Name |
(2,3-diaminophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUDUZRLZITSTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363803 | |
| Record name | (2,3-diaminophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Diaminophenyl)methanol | |
CAS RN |
273749-25-0 | |
| Record name | (2,3-diaminophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of (2,3-diaminophenyl)methanol in the synthesis of the Zn2+ fluorescent probe?
A1: (2,3-Diaminophenyl)methanol serves as a crucial starting material in the multi-step synthesis of the Zn2+ fluorescent probe, 2-(4-(4-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazol-2-yl)phenol. The research paper highlights its use as a precursor derived from 3-methylbenzene-1,2-diamine. The synthesis involves a series of reactions including amino protection, bromination, hydrolysis, oxidation, and condensation, ultimately leading to the target compound [].
Q2: Are there any spectroscopic data available for (2,3-diaminophenyl)methanol or its intermediates in the synthesis?
A2: While the research primarily focuses on the final Zn2+ fluorescent probe, it does mention the use of 1H-NMR to confirm the molecular structures of intermediates formed during the synthesis process []. This suggests that spectroscopic data, particularly 1H-NMR, was likely acquired for (2,3-diaminophenyl)methanol and its subsequent intermediates, although the specific data is not provided in the paper.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


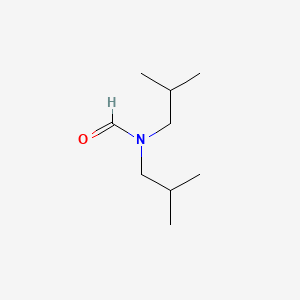
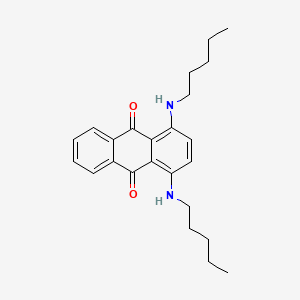
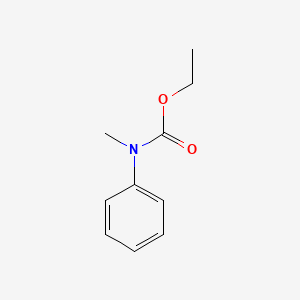
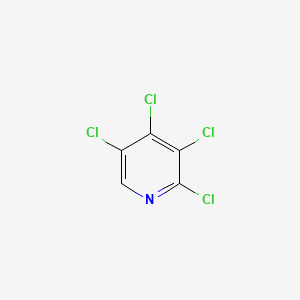
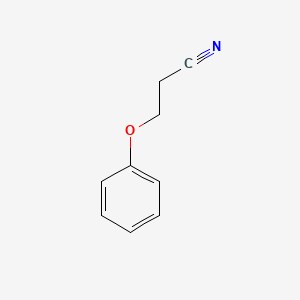
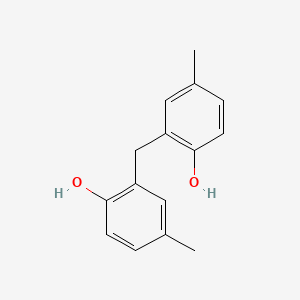
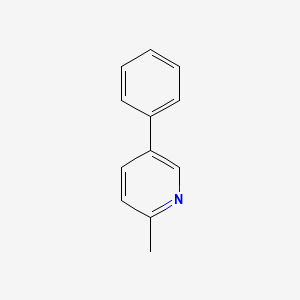


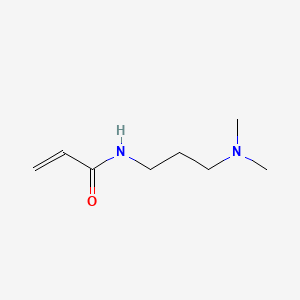

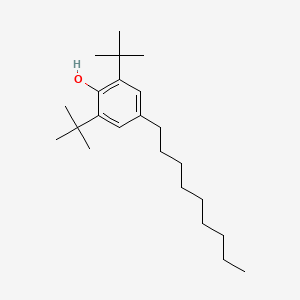
![4-[2-(Dimethylamino)ethyl]morpholine](/img/structure/B1585578.png)
